

Characterization of 3-(1-Methylcyclopropyl)-3-oxopropanenitrile: A Comparative Guide to Analytical Techniques

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Compound of Interest

Compound Name: 3-(1-Methylcyclopropyl)-3-oxopropanenitrile

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of standard analytical techniques for the structural characterization of **3-(1-Methylcyclopropyl)-3-oxopropanenitrile**, a versatile intermediate in the pharmaceutical and agrochemical industries. While specific experimental X-ray crystallography data for this compound is not publicly available, this document outlines the principles and expected outcomes for its characterization by X-ray crystallography and compares this method with other powerful analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS).

Introduction to 3-(1-Methylcyclopropyl)-3-oxopropanenitrile

3-(1-Methylcyclopropyl)-3-oxopropanenitrile is a keto-nitrile with the molecular formula C₇H₉NO and a molecular weight of 123.15 g/mol. Its chemical structure, featuring a cyclopropyl ring, a ketone, and a nitrile functional group, makes it a valuable building block in organic synthesis. Accurate structural characterization is crucial for its application in drug design and development, ensuring the correct stereochemistry and connectivity of the molecule.

Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography is a powerful technique that provides the precise three-dimensional arrangement of atoms in a crystalline solid. This method offers an unambiguous determination of molecular structure, including bond lengths, bond angles, and stereochemistry.

Hypothetical Crystallographic Data

The following table presents hypothetical, yet realistic, crystallographic data that could be expected for **3-(1-Methylcyclopropyl)-3-oxopropanenitrile**.

| Parameter | Hypothetical Value |
|---|--------------------|
| Crystal System | Monoclinic |
| Space Group | P2 ₁ /c |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 7.8 |
| α (°) | 90 |
| β (°) | 105.4 |
| γ (°) | 90 |
| Volume (Å ³) | 652.1 |
| Z | 4 |
| Calculated Density (g/cm ³) | 1.254 |
| R-factor | 0.045 |

Experimental Protocol

A suitable single crystal of the compound is mounted on a goniometer. The crystal is then placed in a stream of X-rays, and the resulting diffraction pattern is collected on a detector. The

diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved and refined to yield the final atomic coordinates.



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Workflow for Single-Crystal X-ray Crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

Expected NMR Data

The following tables summarize the expected ^1H and ^{13}C NMR chemical shifts for **3-(1-Methylcyclopropyl)-3-oxopropanenitrile** in CDCl_3 .

^1H NMR (400 MHz, CDCl_3)

| Chemical Shift (δ , ppm) | Multiplicity | Integration | Assignment |
|----------------------------------|--------------|-------------|----------------------------|
| 3.45 | s | 2H | $-\text{CH}_2\text{-CN}$ |
| 1.30 | m | 2H | cyclopropyl- CH_2 |
| 1.15 | m | 2H | cyclopropyl- CH_2 |

| 1.05 | s | 3H | $-\text{CH}_3$ |

^{13}C NMR (100 MHz, CDCl_3)

| Chemical Shift (δ , ppm) | Assignment |
|----------------------------------|----------------------|
| 205.0 | C=O |
| 115.8 | -CN |
| 30.2 | -CH ₂ -CN |
| 25.5 | quat. C-cyclopropyl |
| 20.1 | -CH ₃ |

| 15.8 | cyclopropyl-CH₂ |

Experimental Protocol

A small amount of the sample (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) and placed in an NMR tube. The tube is inserted into the NMR spectrometer, and the data is acquired using appropriate pulse sequences. 1D spectra (¹H and ¹³C) provide initial structural information, while 2D experiments (e.g., COSY, HSQC, HMBC) establish connectivity between atoms.



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Workflow for NMR Spectroscopy.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and sensitive technique used to identify functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the resulting spectrum provides a "fingerprint" of the compound.

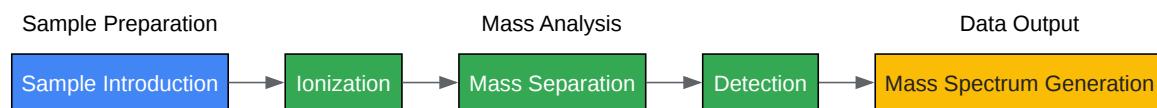
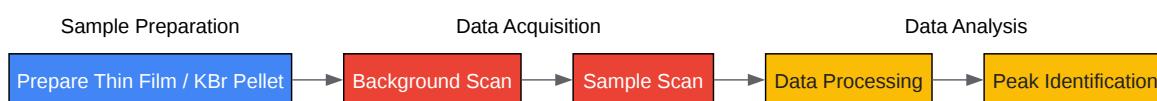
Expected FT-IR Data

The following table lists the expected characteristic absorption bands for **3-(1-Methylcyclopropyl)-3-oxopropanenitrile**.

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|-----------|---------------------------|
| ~2950 | Medium | C-H stretch (alkyl) |
| ~2250 | Medium | C≡N stretch (nitrile) |
| ~1710 | Strong | C=O stretch (ketone) |
| ~1450 | Medium | CH ₂ bend |
| ~1020 | Medium | C-C stretch (cyclopropyl) |

Experimental Protocol

A small amount of the liquid sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin film. For a solid, a mull is prepared by grinding the sample with an oil (e.g., Nujol) or by pressing a pellet with KBr. The sample is then placed in the IR spectrometer, and the spectrum is recorded.



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